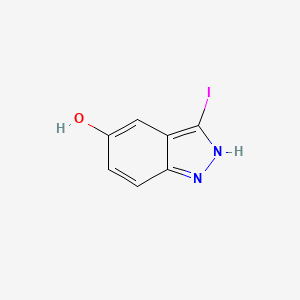

3-Iodo-1H-indazol-5-ol

Description

Significance of Indazole Heterocycles in Medicinal Chemistry and Drug Discovery

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry. bldpharm.com This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of a wide array of therapeutic agents. bldpharm.com The significance of the indazole heterocycle is underscored by its presence in numerous commercially available drugs and compounds currently undergoing clinical investigation. smolecule.com

The structural versatility of the indazole ring allows for the introduction of various substituents at different positions, leading to a diverse range of biological activities. nih.gov This adaptability enables medicinal chemists to fine-tune the pharmacological properties of indazole-based compounds to achieve desired therapeutic effects. Current time information in Bangalore, IN. The stability of the indazole core, combined with its capacity for diverse chemical modifications, has cemented its role as a cornerstone in the edifice of modern drug discovery.

Overview of Substituted Indazole Research and its Pharmacological Relevance

Research into substituted indazoles has revealed a remarkable spectrum of pharmacological activities. nih.govchemimpex.com By strategically modifying the indazole scaffold, scientists have developed compounds with applications in various therapeutic areas. The diverse biological functions of indazole derivatives make them compelling candidates for pharmaceutical research and development. Current time information in Bangalore, IN.

The pharmacological relevance of substituted indazoles is extensive, with derivatives exhibiting properties such as:

Anti-cancer: Many indazole derivatives have been investigated as potent anti-tumor agents. Current time information in Bangalore, IN.acs.org

Anti-inflammatory: Compounds incorporating the indazole structure have shown significant anti-inflammatory effects. nih.govfluorochem.co.uk

Antimicrobial: The indazole nucleus is a key component in the development of new antibacterial and antifungal agents. Current time information in Bangalore, IN.chemimpex.com

Anti-HIV: Certain indazole derivatives have demonstrated promising activity against the human immunodeficiency virus. chemimpex.com

Cardiovascular: Research has explored the potential of indazole compounds in treating cardiovascular conditions. researchgate.net

Neurological: Substituted indazoles have been studied for their effects on the central nervous system, including as potential treatments for neurodegenerative diseases. chemicalbook.com

The ability to functionalize the indazole ring at various positions is a key driver of its broad pharmacological utility. chemicalbook.com For instance, substitutions at the C3, C5, and N1 positions have been shown to be particularly important for modulating biological activity. chemicalbook.comresearchgate.net

Specific Research Focus: The Significance of 3-Iodo-1H-indazol-5-ol as a Research Chemical Entity

Within the vast landscape of indazole research, specific compounds serve as crucial building blocks for the synthesis of more complex and potentially therapeutic molecules. This compound is one such compound, recognized primarily for its role as a valuable research chemical and synthetic intermediate.

This compound possesses a unique combination of functional groups that make it an attractive starting material for medicinal chemists. The iodine atom at the C3 position is a particularly useful handle for introducing a wide range of substituents through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This allows for the construction of diverse molecular libraries for screening and lead optimization. The hydroxyl group at the C5 position offers another site for modification or can play a crucial role in binding interactions with biological targets.

While direct and extensive pharmacological data on this compound itself is limited in publicly available research, its significance lies in its potential to be transformed into novel derivatives with enhanced biological activity. For example, it serves as a key precursor for the synthesis of 1,3-diarylsubstituted indazoles, a class of compounds that has been identified as having potential therapeutic applications. nih.gov The synthesis of such derivatives often involves the protection of the indazole nitrogen, followed by a cross-coupling reaction at the C3 position and subsequent deprotection or further modification.

The table below provides the basic chemical properties of this important research compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 885519-38-0 bldpharm.com |

| Molecular Formula | C₇H₅IN₂O bldpharm.com |

| Molecular Weight | 260.03 g/mol bldpharm.com |

In essence, the scientific value of This compound is not primarily in its own biological activity, but in its capacity to unlock a vast chemical space for the discovery of new and effective medicines. It represents a critical tool in the arsenal (B13267) of medicinal chemists, enabling the exploration of the full therapeutic potential of the indazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYKAQOZDUWBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646306 | |

| Record name | 3-Iodo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-38-0 | |

| Record name | 3-Iodo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 Iodo 1h Indazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H, ¹³C, and ¹⁵N NMR Analyses for Structural Elucidation

While specific experimental spectra for 3-Iodo-1H-indazol-5-ol are not widely published, a detailed analysis can be constructed based on data from analogous compounds, including 3-iodo-1H-indazole and other substituted indazoles. nih.govrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the labile N-H and O-H protons. The protons on the benzene (B151609) portion of the ring system (H-4, H-6, and H-7) will exhibit chemical shifts and coupling patterns dictated by their electronic environment. The hydroxyl group at C-5 and the iodine atom at C-3 significantly influence the electron distribution in the aromatic system. The broad signals for the N-H and O-H protons are typically observed over a wide chemical shift range and can be confirmed by D₂O exchange.

¹³C NMR: The carbon spectrum provides critical information about the carbon framework. The C-3 position, directly bonded to the heavy iodine atom, is expected to show a signal at a relatively high field (low ppm value) due to the heavy atom effect. Conversely, the C-5 carbon, attached to the electronegative oxygen atom, will be deshielded and appear at a lower field (higher ppm value). The remaining carbon signals can be assigned based on established data for the indazole scaffold. nih.govresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles like indazoles. nih.gov There is a significant difference in the chemical shifts for the two nitrogen atoms in the indazole ring. The "pyridinic" nitrogen (N-2) is typically more shielded and appears at a higher field compared to the "pyrrolic" nitrogen (N-1). scilit.com This difference is instrumental in distinguishing between N-1 and N-2 substituted isomers and in studying tautomeric equilibria. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 12.0 - 13.5 (broad) | - |

| C3 | - | ~90 |

| C3a | - | ~140 |

| C4 | ~7.4 | ~116 |

| C5 | - | ~150 |

| C5-OH | 9.0 - 10.0 (broad) | - |

| C6 | ~6.9 | ~113 |

| C7 | ~7.2 | ~110 |

| C7a | - | ~123 |

Note: Predicted values are in ppm relative to TMS, based on data from analogous compounds. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the benzene ring (C4-H4, C6-H6, C7-H7).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for indazole systems. nih.gov For instance, correlations would be expected from the N1-H proton to carbons C-3, C-7a, and C-4, confirming the 1H-tautomer and the connectivity across the pyrazole (B372694) ring. researchgate.net Correlations from H-4 to C-3, C-5, and C-7a would further solidify the structural assignment.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show correlations between neighboring protons, such as H-6 and H-7, confirming their adjacent positions on the benzene ring.

Tautomeric Considerations and NMR Studies of Indazole Derivatives

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net For most N-unsubstituted indazoles in solution, the 1H-tautomer is thermodynamically more stable and therefore predominates. researchgate.net

NMR spectroscopy is a key method for investigating this tautomeric equilibrium. bohrium.comresearchgate.net The rate of proton exchange between the N-1 and N-2 positions influences the appearance of the NMR spectrum. mdpi.com In cases of slow exchange, separate signals for each tautomer might be observed. More commonly, a rapid equilibrium results in time-averaged signals. The chemical shifts of the ring protons and carbons, particularly C-3 and C-7a, are sensitive to the position of the N-H proton. nih.gov ¹⁵N NMR is especially diagnostic, as the chemical shifts of N-1 and N-2 differ significantly between the 1H and 2H forms, allowing for a quantitative assessment of the tautomeric ratio. bohrium.com The presence of the hydroxyl group in this compound can also lead to other potential tautomeric forms, such as a quinonoid structure, although the aromatic indazol-5-ol form is generally expected to be the most stable.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₅IN₂O.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. This allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns. The fragmentation of the this compound molecular ion would likely proceed through several key pathways, including:

Loss of an iodine radical (I•): This is a common fragmentation for iodo-aromatic compounds, leading to a significant [M-127]⁺ peak.

Loss of carbon monoxide (CO): Following or preceding other fragmentations, the loss of CO from the phenolic ring is plausible.

Loss of nitrogen molecule (N₂): Cleavage of the pyrazole ring often results in the expulsion of a stable N₂ molecule.

Table 2: Predicted HRMS Data for this compound (C₇H₅IN₂O)

| Ion Species | Calculated Exact Mass (m/z) |

| [M]⁺ | 259.9447 |

| [M+H]⁺ | 260.9525 |

| [M+Na]⁺ | 282.9344 |

| [M+K]⁺ | 298.8084 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands. Based on spectra of related compounds like 3-iodo-1H-indazole and 1H-indazole hydrochloride, the following peaks can be predicted. nih.govnist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretch | 3200 - 3600 | Broad, Strong |

| N-H (Indazole) | Stretch | 3100 - 3500 | Broad, Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C / C=N | Ring Stretch | 1450 - 1620 | Medium-Strong |

| C-O (Phenol) | Stretch | 1200 - 1260 | Strong |

| C-I | Stretch | 500 - 600 | Weak-Medium |

X-ray Crystallography and Solid-State Structural Analysis of Indazole Derivatives

While a specific crystal structure for this compound is not available, the principles of its solid-state structure can be inferred from published X-ray diffraction studies of other indazole derivatives. researchgate.netmdpi.com X-ray crystallography provides precise measurements of bond lengths, bond angles, and intermolecular interactions within a crystal lattice. acs.org

For indazole derivatives, the solid-state structure is heavily influenced by hydrogen bonding. The N-H group of the pyrazole ring and, in this specific case, the O-H group of the phenol (B47542), are strong hydrogen bond donors. These groups would likely form extensive intermolecular hydrogen bonding networks with the nitrogen atoms of neighboring molecules acting as acceptors. This can result in the formation of centrosymmetric dimers, chains (catemers), or more complex three-dimensional arrays. researchgate.net

Chemical Transformations and Derivatization Strategies of 3 Iodo 1h Indazol 5 Ol

Functionalization of the C3-Iodo Moiety

The carbon-iodine bond at the C3 position of the indazole ring is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions that facilitate the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used to functionalize aryl halides. The Suzuki-Miyaura and Negishi reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is highly effective for the C3-arylation of iodoindazoles. researchgate.netmdpi.com Research on the closely related 3-iodo-1H-indazole has demonstrated that its coupling with various organoboronic acids proceeds efficiently in the presence of a palladium catalyst. mdpi.com For the reaction to be successful with 3-Iodo-1H-indazol-5-ol, protection of the N-H and C5-OH groups is typically required to prevent side reactions. The N-H group is often protected with a tert-butyloxycarbonyl (Boc) group. mdpi.com

A variety of palladium catalysts and conditions have been explored for the Suzuki coupling of iodoindazoles. Systems such as Pd(PPh₃)₄ with a base like Cs₂CO₃ or K₂CO₃ in solvent mixtures like dioxane/water are commonly employed. researchgate.netnih.gov The choice of catalyst, base, and solvent can significantly influence the reaction yield and scope. For instance, studies on 3-bromoindazoles have shown that Pd(dppf)Cl₂ is a highly effective catalyst. nih.gov Given the higher reactivity of the C-I bond compared to the C-Br bond, these conditions are expected to be readily transferable to this compound. thieme-connect.de

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Iodo/Bromo-Indazoles

| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ / H₂O | High | mdpi.com |

| 3-Bromo-1H-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane / H₂O | Good to Excellent | researchgate.net |

| N-protected 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | nih.gov |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane / H₂O | N/A | nih.gov |

| 7-Bromo-4-substituted-1H-indazoles | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 92% | nih.gov |

The Negishi coupling , which utilizes an organozinc reagent, offers an alternative and complementary method for C-C bond formation. While specific examples on this compound are not prevalent, the principles have been applied to similar heterocyclic systems. For instance, palladium-catalyzed Negishi cross-coupling has been successfully used to prepare 5-heteroaryl substituted indoles by reacting an indolylzinc chloride with various halo-heterocycles. researchgate.net This methodology suggests that conversion of the 5-hydroxy-3-iodo-1H-indazole to its organozinc derivative, followed by a palladium-catalyzed reaction with an appropriate aryl or alkyl halide, would be a viable strategy for functionalization at the C3 position.

Beyond palladium, other transition metals can catalyze C-C bond formation at the C3 position. The development of multimetallic catalytic systems, where two or more different metals work in concert, has opened new avenues for complex bond formations. nih.gov

For example, rhodium catalysts have been employed in annulation reactions to build complex fused-ring systems onto the indazole core. nih.gov While often focused on C-H activation, these principles can be adapted for cross-coupling reactions. Rhodium-catalyzed additions of arylboronic acids to alkynes have been shown to proceed with high regioselectivity, a strategy that could be envisioned for derivatizing an alkyne-substituted indazole. researchgate.net

Copper-catalyzed reactions also present a valuable alternative. Copper catalysis is particularly relevant for the formation of C-N and C-O bonds but has also been applied to C-C bond formation, often in conjunction with other metals. researchgate.net

Derivatization at the N1 and N2 Positions of the Indazole Core

The indazole ring contains two nitrogen atoms, N1 and N2, that can be functionalized, typically through alkylation or arylation. However, direct functionalization often leads to a mixture of N1 and N2 isomers, making regioselective synthesis a significant challenge. nih.gov The ratio of these isomers is dependent on the reaction conditions, the nature of the electrophile, and the electronic and steric properties of substituents on the indazole ring. nih.govnih.gov

Achieving regioselectivity in the N-functionalization of indazoles is crucial for synthesizing specific isomers with desired biological activities. nih.gov Several strategies have been developed to control the site of substitution.

One common approach involves the careful selection of the base and solvent system. For many substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product. nih.govd-nb.info This preference is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs the electrophile to the N1 position. nih.gov Conversely, conditions that promote solvent-separated ion pairs, such as using potassium carbonate in DMF, can lead to increased formation of the N2 isomer.

Thermodynamic control can also be exploited. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info Under certain conditions, an initial mixture of N1 and N2 products can equilibrate to favor the more stable N1 isomer. nih.gov For example, regioselective N-acylation often yields the N1 product via isomerization of the kinetically favored N2-acylindazole. nih.gov

Table 2: Conditions Influencing Regioselectivity of Indazole N-Alkylation

| Indazole Substituent | Reagents | Conditions | Major Isomer | Reference |

| C3-tert-butyl | Alkyl bromide, NaH | THF | N1 (>99%) | nih.gov |

| C7-NO₂ | Alkyl bromide, NaH | THF | N2 (≥96%) | nih.govresearchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol, DIAD, PPh₃ | THF, 0 °C to rt | N2 (>99%) | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol, Cs₂CO₃ | DMF, 90 °C | N1 (>99%) | nih.gov |

| Various | Isobutyraldehyde, then hydrogenation | Toluene, 110 °C | N1 (Exclusive) | nih.gov |

The regiochemical outcome of N-alkylation is heavily influenced by the steric and electronic nature of the substituents on the indazole ring. nih.gov

Steric Effects: Bulky substituents at the C3 position generally favor alkylation at the N1 position. nih.govd-nb.info The steric hindrance presented by a large C3 group disfavors the approach of the electrophile to the adjacent N2 atom, thereby directing it to the more accessible N1 nitrogen. For instance, indazoles with C3-tert-butyl or C3-carboxamide groups show excellent N1 selectivity. nih.govd-nb.info

Electronic Effects: Electron-withdrawing groups (EWGs) on the indazole ring can have a profound impact on regioselectivity. The position of the EWG is critical. An EWG at the C3 position, particularly one capable of chelating a metal cation (like an ester or amide), can strongly direct alkylation to the N1 position, especially when using bases like NaH or Cs₂CO₃. nih.gov This is rationalized by a chelation mechanism where the cation coordinates to both the N2 nitrogen and an oxygen atom of the C3 substituent, leaving N1 as the only site for nucleophilic attack. nih.gov In contrast, strong EWGs at the C7 position, such as a nitro (NO₂) or ester (CO₂Me) group, have been observed to direct alkylation to the N2 position with high selectivity. nih.govresearchgate.net

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group. jocpr.com In the context of this compound, protecting groups are essential not only for the N-H and O-H functionalities during C3-coupling reactions but also for directing subsequent N-functionalization.

It is possible to achieve regioselective protection of the indazole nitrogens. Under mildly acidic conditions, protection can occur selectively at the N2 position. Conversely, thermodynamic conditions, which allow for equilibration, lead to the more stable N1-protected regioisomer. acs.org The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its subsequent removal. jocpr.com Common N-protecting groups for indazoles include acyl, benzyl (B1604629), and silyl (B83357) groups. jocpr.com

For sequential functionalization, orthogonal protecting groups can be employed. jocpr.com For example, one could protect the C5-OH group as a silyl ether and the N1-H with a group that is stable to the conditions required for C3-coupling. Following the C3 reaction, the N1 protecting group could be selectively removed, allowing for N1-alkylation or arylation, and finally, deprotection of the C5-OH group would yield the desired trisubstituted indazole. The mechanism of gold-catalyzed reactions on N-protected indoles has shown that the nature of the protecting group (electron-donating vs. electron-withdrawing) can fundamentally alter reaction pathways, a principle that is also relevant to indazole chemistry. rsc.org

Modifications at the C5-Hydroxyl Group

The phenolic nature of the hydroxyl group at the C5 position of 3-iodo-1H-indazole dictates its reactivity, making it amenable to a range of synthetic modifications. These transformations are crucial for building molecular complexity and exploring structure-activity relationships in medicinal chemistry and materials science.

Etherification and Esterification Reactions

Etherification and esterification are fundamental transformations for the derivatization of the C5-hydroxyl group of this compound. These reactions allow for the introduction of a wide array of alkyl, aryl, and acyl groups, thereby influencing the steric and electronic properties of the indazole core.

A common method for the synthesis of 5-alkoxy-3-iodo-1H-indazoles is the Williamson ether synthesis. This reaction typically involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For instance, the reaction of 1-benzyl-3-iodo-1H-indazol-5-ol with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) affords the corresponding 5-benzyloxy derivative, 1-benzyl-5-(benzyloxy)-3-iodo-1H-indazole. This transformation highlights the utility of this method for introducing arylmethyl ethers.

While specific examples of esterification of this compound are not extensively detailed in the reviewed literature, the general principles of phenolic acylation are applicable. Standard esterification procedures, such as reaction with acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine), or coupling with carboxylic acids using dehydrating agents (e.g., dicyclohexylcarbodiimide), would be expected to yield the corresponding 3-iodo-1H-indazol-5-yl esters. The choice of acylating agent would allow for the introduction of a variety of ester functionalities.

Detailed research findings on these transformations are summarized in the table below:

| Reactant (Indazole) | Reagent(s) | Product | Reaction Type |

| 1-Benzyl-3-iodo-1H-indazol-5-ol | Benzyl bromide, Potassium carbonate | 1-Benzyl-5-(benzyloxy)-3-iodo-1H-indazole | Etherification |

Other Synthetic Manipulations of the Phenolic Hydroxyl

Beyond simple etherification and esterification, the C5-hydroxyl group of this compound can undergo other synthetic manipulations to introduce alternative functionalities. These transformations further expand the chemical space accessible from this versatile building block.

One such manipulation is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the phenol (B47542) with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, providing a pathway for the introduction of a wider range of nucleophiles at the C5 position.

Another potential transformation is the Mitsunobu reaction, which allows for the conversion of the hydroxyl group to a variety of other functional groups with inversion of stereochemistry, although this is not relevant for an achiral phenol. In the context of this compound, the Mitsunobu reaction could be employed for etherification or esterification under mild conditions, particularly with sterically hindered alcohols or acids. The reaction typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

While specific documented examples for this compound are limited in the readily available literature, these established synthetic methodologies for phenols represent viable and important strategies for the derivatization of this compound. The application of these methods would enable the synthesis of a diverse library of C5-functionalized 3-iodo-1H-indazole derivatives for further investigation.

Structure Activity Relationship Sar Studies of 3 Iodo 1h Indazol 5 Ol and Analogues

Impact of C3-Iodination on Biological Activity and Pharmacophore Development

The introduction of an iodine atom at the C3 position of the indazole ring is a critical step in the synthesis and development of many potent pharmaceutical agents. While direct biological activity of the 3-iodo group itself is not always the primary goal, its role as a versatile chemical handle is paramount for pharmacophore development.

Key Research Findings:

Synthetic Intermediate: 3-Iodoindazoles are key intermediates for creating diverse molecular libraries for SAR studies. mdpi.com The carbon-iodine bond is readily functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the systematic introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C3 position, which is essential for exploring the chemical space and optimizing interactions with a biological target. mdpi.comchim.it For instance, 3-iodo-1H-indazole can be coupled with different arylboronic acids to produce 3-aryl-1H-indazoles, a class of compounds investigated for anticancer activities. mdpi.com

Pharmacophore Element: In the context of pharmacophore modeling, the C3 position of the indazole ring is frequently identified as a crucial vector for modification. The iodine atom serves as a placeholder or an anchor point from which substituents that form key interactions (e.g., hydrophobic, hydrogen bonding, or π-stacking) with a receptor or enzyme active site can be appended.

The functionalization at the C3 position is of immense interest, as 3-substituted indazoles are common components in a variety of biologically potent molecules. mdpi.com For example, SAR studies on indazole-3-carboxamides as CRAC channel blockers revealed that the specific regiochemistry of the amide linker at this position is critical for activity. nih.gov

Role of the C5-Hydroxyl Group in Receptor/Enzyme Interactions

The hydroxyl (-OH) group at the C5 position of the indazole ring can be a critical determinant of biological activity, primarily through its ability to form hydrogen bonds. While direct SAR studies on 3-Iodo-1H-indazol-5-ol are not extensively documented, the role of hydroxyl groups on aromatic rings is well-established in medicinal chemistry.

Detailed Research Findings:

Hydrogen Bonding: A hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This dual capability allows it to form strong, directional interactions with specific amino acid residues (e.g., Asp, Glu, Ser, Thr, His) in a protein's binding pocket. Docking studies of other indazole derivatives have shown that hydroxyl groups can form crucial hydrogen bonds with active site residues, significantly contributing to the molecule's inhibitory potential. nih.gov

Influence on Physicochemical Properties: The presence of a C5-hydroxyl group increases the polarity of the molecule and can enhance its aqueous solubility. This is a critical factor in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. However, excessive polarity can sometimes hinder cell membrane permeability.

Bioisosteric Replacement: In SAR studies, the C5-OH group might be systematically replaced with other functional groups to probe its importance. For example, converting it to a methoxy (B1213986) (-OCH₃) group removes the hydrogen bond donating ability, which can help determine if this specific interaction is essential for activity. Replacing it with an amino (-NH₂) group or a thiol (-SH) group can introduce different hydrogen bonding geometries and chemical properties.

For example, in a series of indazole-based Schiff bases designed as α-glucosidase inhibitors, multiple hydroxyl groups on the scaffold were found to form hydrogen bonding interactions with key active site residues, underpinning their high inhibitory activity. nih.gov This highlights the potential for the C5-hydroxyl group of this compound to serve a similar, critical role in receptor or enzyme binding.

Influence of N1-Substitutions on Biological Modulations and Regioisomeric Effects

Alkylation or arylation of the indazole nitrogen atoms is a primary strategy for modulating the pharmacological profile of this scaffold. The substitution pattern—specifically whether the substituent is attached to the N1 or N2 position—gives rise to regioisomers that can have vastly different biological activities, physicochemical properties, and metabolic stabilities. researchgate.net

Detailed Research Findings:

Regioisomeric Differentiation: The direct alkylation of an unsubstituted 1H-indazole often yields a mixture of N1 and N2 isomers. beilstein-journals.org The ratio of these products is highly dependent on the reaction conditions (base, solvent, temperature) and the steric and electronic properties of both the indazole ring substituents and the alkylating agent. researchgate.netnih.gov

Steric and Electronic Effects: The regioselectivity of N-alkylation can be controlled by substituents on the indazole core. For instance, studies have shown that bulky substituents at the C7 position can sterically hinder N1-alkylation, favoring the N2 product. Conversely, electron-withdrawing groups at certain positions can influence the nucleophilicity of the adjacent nitrogen, directing substitution. One study found that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) was a promising system for selective N1-alkylation, achieving >99% N1 regioselectivity for indazoles with specific C3-substituents like carboxymethyl or tert-butyl. researchgate.net

Biological Significance of Regioisomers: The position of the N-substituent is often critical for biological activity. The N1 and N2 regioisomers position the substituent in different three-dimensional orientations, leading to distinct interactions with the biological target. For example, the FDA-approved tyrosine kinase inhibitor Pazopanib is an N2-substituted indazole. beilstein-journals.org In other cases, the N1-substituted isomer may be the more active or desired compound. SAR studies on EZH1/EZH2 inhibitors showed that various substituents at the N1 position of the indazole ring had a more significant effect on EZH1 potency. nih.gov

The table below summarizes how different conditions can influence the N1/N2 product ratio during the alkylation of substituted indazoles, based on findings from various studies.

| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| Unsubstituted | Benzyl (B1604629) Bromide | K₂CO₃ / DMF | ~1:1 | bohrium.com |

| C3-carboxymethyl | Pentyl Bromide | NaH / THF | >99:1 | researchgate.net |

| C3-tert-butyl | Pentyl Bromide | NaH / THF | >99:1 | researchgate.net |

| C7-NO₂ | Pentyl Bromide | NaH / THF | 4:96 | researchgate.net |

| 5-bromo-3-carboxylate | Various Alcohols | Mitsunobu (DEAD/PPh₃) / Dioxane | Highly N1 selective (>96%) | beilstein-journals.org |

Stereochemical Considerations and Enantiomeric Purity in Indazole SAR

When a substituent on the indazole core, or a substituent attached to it, creates a chiral center, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.com Biological systems, such as receptors and enzymes, are themselves chiral, leading to diastereomeric interactions with enantiomers that can result in different binding affinities and biological responses.

Detailed Research Findings:

Importance of Absolute Configuration: The three-dimensional arrangement of atoms (the absolute configuration) around a chiral center is critical. One enantiomer (e.g., the (R)-isomer) may fit perfectly into a binding site and elicit a strong therapeutic effect, while the other enantiomer (the (S)-isomer) may bind weakly, be inactive, or even bind to a different target and cause adverse effects. mdpi.com Therefore, for chiral indazole derivatives, SAR studies must evaluate the individual enantiomers rather than the racemic mixture to accurately understand the pharmacophore.

Enantioselective Synthesis: The development of methods for the enantioselective synthesis of chiral indazoles is an active area of research. For example, copper hydride (CuH) catalysis has been used to achieve the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center. elsevierpure.com Such methods are crucial for providing enantiomerically pure compounds for biological evaluation and development.

Enantiomeric Purity: Ensuring high enantiomeric purity is essential for clinical candidates. Regulatory agencies increasingly require the development of single-enantiomer drugs over racemates to ensure a better-defined pharmacological profile and reduce the potential for toxicity associated with the less active or inactive enantiomer. mdpi.com Techniques like Vibrational Circular Dichroism (VCD) are being used to determine the absolute configuration of chiral molecules, including complex heterocyclic systems like indazoles, directly in solution. mdpi.comresearchgate.net

While this compound itself is achiral, substitutions at the N1 position or further modifications at the C3 position can easily introduce chirality. For any such derivative, a thorough investigation of its stereochemical properties would be a mandatory component of its SAR evaluation.

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the preclinical biological investigations or mechanistic insights for the compound “this compound” within the requested contexts of enzyme inhibition or receptor agonism/antagonism.

The performed searches for this specific molecule in relation to Kinase Inhibition (GSK-3, ROCK, JAK2, Cdc7, VEGFR, EGFR, FGFR, Aurora Kinase, Cyclin-Dependent Kinase), Indoleamine 2,3-Dioxygenase 1 (IDO1), Cyclooxygenase (COX), HIV-1 Reverse Transcriptase, Ribonuclease H, Integrase, Phosphodiesterase isoforms, and receptor binding studies did not yield any direct research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for “this compound” according to the provided outline. Information available discusses the activities of other, more complex indazole derivatives, which falls outside the strict scope of the request.

Preclinical Biological Investigations and Mechanistic Insights

Receptor Agonism/Antagonism

Serotonin (5-HT) Receptor Modulations (e.g., 5-HT3, 5-HT4)

While the indazole nucleus is a core component of known 5-HT3 receptor antagonists like Granisetron, nih.govwikipedia.org and other indazole derivatives have been investigated as potent antagonists for the 5-HT4 receptor, nih.gov specific studies detailing the modulatory activity of 3-Iodo-1H-indazol-5-ol at 5-HT3, 5-HT4, or other serotonin receptor subtypes are not available in the current scientific literature.

Dopamine D2 Receptor Antagonism

The indazole structure is present in molecules designed as multi-target ligands with affinity for dopamine D2 receptors, often in conjunction with serotonin receptors, for potential antipsychotic applications. nih.govresearchgate.net Some C(3)-substituted indazoles have been noted as analogues of dopamine D2 receptor antagonists. austinpublishinggroup.com However, direct preclinical investigations confirming or quantifying the dopamine D2 receptor antagonism of this compound have not been reported.

Aryl Hydrocarbon Receptor (AHR) Agonism and CYP1A1 Regulation

The Aryl Hydrocarbon Receptor (AHR) pathway, which includes the regulation of the metabolic enzyme Cytochrome P450 1A1 (CYP1A1), is a known target for various heterocyclic compounds. nih.gov Recently, complex indazole derivatives have been identified as a new class of AHR agonists that regulate the expression of CYP1A1. nih.gov Despite this, there is no published research specifically evaluating the potential for this compound to act as an AHR agonist or to modulate CYP1A1 expression.

Vanilloid Receptor 1 (VR1) Antagonism

The Vanilloid Receptor 1 (TRPV1) is a target for novel analgesics, and various antagonists have been developed. nih.gov Although some iodinated compounds, such as iodo-resiniferatoxin, are known high-affinity TRPV1 antagonists, they are structurally distinct and significantly more complex than this compound. nih.govnih.gov There is currently no evidence in the literature to suggest that this compound interacts with the VR1 receptor.

Cannabinoid Receptor Interactions

No preclinical data is available in the reviewed scientific literature regarding the interaction or binding affinity of this compound with cannabinoid receptors (e.g., CB1 or CB2).

Cellular Pathway Modulation

The functional effects of a compound on cellular behavior are critical to understanding its potential therapeutic applications.

Preclinical Efficacy in Disease Models (Mechanistic Focus)

Antispermatogenic Activities

Detailed research findings on the effects of this compound on spermatogenesis are not available in the current scientific literature.

No data tables presenting the impact of this compound on sperm parameters or fertility outcomes have been published.

Mechanistic insights into how this compound may affect testicular function have not been investigated or reported.

Computational and Theoretical Studies of 3 Iodo 1h Indazol 5 Ol

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific docking studies for 3-Iodo-1H-indazol-5-ol are not extensively detailed in publicly available literature, numerous studies on closely related indazole derivatives provide significant insights into the potential interactions of this compound.

Derivatives of 3-iodoindazole have been synthesized and docked against various cancer-related protein targets. researchgate.net For instance, molecular docking of a series of 3-amine/alkoxy substituted azaindazoles, which share the core indazole structure, was performed against Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR) proteins. researchgate.net These studies revealed significant binding interactions with key amino acid residues, with calculated binding energies indicating stable complex formation. researchgate.net

In a representative study on indazole analogs, docking simulations identified crucial hydrogen bonds and hydrophobic interactions with residues such as Tyr248, Lys273, and Val268 in the target protein's active site. researchgate.net The binding energies for these compounds often fall in a range that suggests potent inhibitory activity. researchgate.net Given the structural similarities, it is plausible that this compound would engage in similar interactions, with the 5-hydroxyl group potentially forming additional hydrogen bonds within a protein's binding pocket, thereby enhancing affinity.

| Target Protein | Interacting Residues (Observed in Analogs) | Predicted Binding Energy Range (kcal/mol) (for Analogs) | Reference |

| MDM2-p53 | GLN72, HIS73 | -359.20 | researchgate.net |

| PBR | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -257.92 to -286.37 | researchgate.net |

| 2ZCS (Protein Kinase) | Tyr248, Lys273, Val268, Arg171 | -6.20 to -7.45 | researchgate.net |

Molecular Dynamics (MD) Simulations for Protein-Ligand Stability and Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide valuable information on the stability of a protein-ligand complex predicted by molecular docking. These simulations can confirm whether the ligand remains stably bound in the active site and reveal dynamic conformational changes that might affect binding.

Studies on other indazole derivatives as inhibitors of targets like Hypoxia-inducible factor-1α (HIF-1α) have employed MD simulations to validate docking results. nih.gov These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability. A stable complex is typically characterized by low and converging RMSD values, indicating that the ligand does not diffuse away from the binding pocket. researchgate.net For the most potent indazole compounds, MD simulations have shown consistent and robust binding within the target's active site. nih.govresearchgate.net

For this compound, an MD simulation would be expected to show the ligand settling into a low-energy conformation within the active site. The simulation would also illuminate the dynamics of key interactions, such as the persistence of hydrogen bonds involving the indazole nitrogens and the 5-hydroxyl group, providing a more accurate picture of the binding stability than docking alone.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide fundamental insights into molecular structure, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies higher reactivity.

DFT calculations performed on novel indazole derivatives have been used to determine their HOMO-LUMO energy gaps. nih.gov Such analyses for this compound would predict its kinetic stability and chemical reactivity. The distribution of electron density in the HOMO and LUMO orbitals would also reveal the likely sites for electrophilic and nucleophilic attack, respectively, which is crucial information for understanding its chemical behavior and potential metabolic pathways.

Quantum chemical calculations are highly effective in predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with reasonable accuracy. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated spectrum with the experimental one.

For indazole tautomers, ¹³C NMR is particularly useful, as the chemical shifts can differ significantly between forms. jmchemsci.com For example, in 1-methyl-1H-indazole, the characteristic carbon signal appears at 132-133 ppm, whereas for the 2-methyl-2H-indazole tautomer, it is found at 123-124 ppm. jmchemsci.com Theoretical calculations for this compound would help in assigning experimental NMR signals and confirming its predominant tautomeric form in solution. Recent advances have also utilized deep learning and graph neural networks to predict ¹H NMR chemical shifts with high accuracy, often outperforming traditional methods. nih.govdoaj.org

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net The relative stability of these forms is influenced by substitution patterns and the surrounding environment (e.g., solvent or a protein binding site). Quantum chemical calculations can accurately predict the relative energies of these tautomers, thereby determining the most stable and predominant form. researchgate.net

Thermodynamically, the 1H-indazole tautomer is generally more stable than the 2H-indazole form. jmchemsci.comresearchgate.net Computational studies would quantify this energy difference for this compound, confirming the energetic preference. Understanding the tautomeric equilibrium is vital, as different tautomers can exhibit distinct biological activities and binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are used to generate contour maps that visualize the regions where steric bulk, positive, or negative electrostatic charges are favorable or unfavorable for activity.

Numerous QSAR studies have been conducted on various series of indazole derivatives to guide the design of more potent inhibitors for targets like leukocyte-specific protein tyrosine kinase (Lck) and Glycogen synthase kinase-3 beta (GSK-3β). nih.govresearchgate.net These models are typically built using a training set of molecules with known activities and then validated with an external test set. nih.gov

A QSAR model incorporating this compound would help elucidate the specific contributions of the iodo and hydroxyl groups to its biological activity. The model might indicate, for example, that the bulky, electron-withdrawing iodine atom at the 3-position is sterically favorable, while the hydrogen-bond-donating hydroxyl group at the 5-position contributes positively to an electrostatic field. researchgate.net Such insights are instrumental in optimizing lead compounds to achieve higher potency and selectivity. nih.govjyoungpharm.org

Future Research Directions and Therapeutic Prospects

Development of Novel Synthetic Methodologies for Substituted Indazole Derivatives

The synthesis of indazole derivatives is a mature field, yet there is a continuous drive for the development of more efficient, greener, and versatile synthetic methods. jocpr.comsemanticscholar.org Future research will likely focus on several key areas to improve the synthesis of complex indazole derivatives, including those based on the 3-iodo-1H-indazol-5-ol scaffold.

One promising direction is the use of ionic liquids as environmentally friendly solvents, co-solvents, or catalysts in the synthesis of indazoles from N-tosylhydrazones. jocpr.com This approach offers the potential for milder reaction conditions and improved yields compared to traditional methods. jocpr.com Additionally, the development of one-pot, metal-free reactions is a significant area of interest. For instance, the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a straightforward and operationally simple route to indazoles with broad functional group tolerance. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have proven effective for the synthesis of 3-heteroaryl N-1-functionalized indazoles from iodoindazole precursors. researchgate.net Future work in this area could focus on expanding the scope of coupling partners and optimizing reaction conditions to enhance yields and functional group compatibility. The regioselective N-alkylation of the indazole scaffold also remains a challenge, and the development of methodologies that provide high selectivity for the N1-position is an active area of research. beilstein-journals.orgrsc.orgbeilstein-journals.org

The table below summarizes some of the emerging synthetic strategies for indazole derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as solvents or catalysts. | Milder reaction conditions, improved yields, environmentally friendly. jocpr.com |

| One-Pot, Metal-Free Reactions | Direct synthesis from readily available starting materials without metal catalysts. | Operational simplicity, broad functional group tolerance. organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Suzuki and Stille reactions for C-C and C-N bond formation. | Versatility in introducing diverse substituents. researchgate.net |

| Regioselective N-Alkylation | Methods to control the position of alkylation on the indazole ring. | Access to specific isomers with distinct biological activities. beilstein-journals.orgrsc.orgbeilstein-journals.org |

Exploration of New Biological Targets and Mechanisms for Indazole Analogues

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net A key future research direction is the identification and validation of new biological targets for indazole analogues, which could lead to novel therapeutic applications.

The diverse biological activities of indazoles stem from their ability to interact with a wide range of biomolecules. nih.gov For example, various indazole-containing compounds have been identified as inhibitors of kinases, which are crucial regulators of cellular processes and are often implicated in cancer. tandfonline.com The exploration of the kinome for new targets of indazole analogues is a promising avenue for the development of next-generation cancer therapies.

Furthermore, the anti-inflammatory properties of some indazole derivatives suggest their potential for treating a range of inflammatory diseases. pnrjournal.com Future research could focus on elucidating the specific molecular mechanisms underlying these effects, which may involve the modulation of inflammatory signaling pathways.

The table below highlights some of the biological activities and potential targets of indazole derivatives.

| Biological Activity | Potential Molecular Targets | Therapeutic Area |

| Antitumor | Kinases (e.g., FLT3), Hypoxia-inducible factor-1 (HIF-1α) | Oncology tandfonline.comresearchgate.net |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, inflammatory cytokines | Inflammatory diseases pnrjournal.com |

| Antimicrobial | Bacterial and fungal enzymes | Infectious diseases researchgate.net |

| Antiprotozoal | Parasitic enzymes | Parasitic infections pnrjournal.com |

Rational Design of Potent and Selective Indazole Analogues

The rational design of new indazole analogues with enhanced potency and selectivity for their biological targets is a critical area of future research. nih.govtandfonline.com This approach relies on a deep understanding of the structure-activity relationships (SAR) of existing indazole derivatives and the use of computational tools to guide the design of new compounds. longdom.org

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can be employed to design indazole analogues that fit optimally into the active site. nih.gov This approach can lead to the development of highly potent and selective inhibitors. For example, the indazole structure can act as a hinge-binder in type II inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. tandfonline.com

Fragment-based drug discovery is another powerful strategy for the development of novel indazole-based therapeutics. This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. nih.gov

The table below summarizes key considerations in the rational design of indazole analogues.

| Design Strategy | Approach | Desired Outcome |

| Structure-Based Design | Utilizes the 3D structure of the biological target. | High potency and selectivity. nih.gov |

| Fragment-Based Discovery | Identifies and links small binding fragments. | Novel lead compounds. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematically modifies the chemical structure to understand its effect on activity. | Optimization of potency and pharmacokinetic properties. longdom.org |

Applications in Chemical Biology and Probe Development

The unique chemical properties of indazole derivatives, including their ability to participate in various chemical reactions and their potential for fluorescent labeling, make them valuable tools for chemical biology research. organic-chemistry.org Future research in this area will likely focus on the development of indazole-based chemical probes to study biological processes in living systems.

For instance, indazole derivatives can be functionalized with reporter groups, such as fluorescent dyes or biotin, to create probes for visualizing and isolating their target proteins. These probes can be used to study the subcellular localization of the target, its interactions with other proteins, and the effects of drug candidates on its function.

Furthermore, the development of photoaffinity probes based on the indazole scaffold could enable the identification of the direct binding targets of bioactive indazole compounds. These probes contain a photoreactive group that forms a covalent bond with the target protein upon irradiation with UV light, allowing for its subsequent identification by mass spectrometry.

Advanced Analytical and Imaging Applications (e.g., Radiopharmaceutical Precursors)

The presence of an iodine atom in this compound makes it an attractive precursor for the development of radiopharmaceuticals for use in nuclear imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine atom can be readily replaced with a radionuclide, such as iodine-123, iodine-124, or iodine-131, to create a radiolabeled tracer.

These radiolabeled indazole derivatives could be designed to target specific receptors or enzymes that are overexpressed in diseases such as cancer or neurological disorders. The ability to non-invasively visualize and quantify the distribution of these targets in the body would be invaluable for disease diagnosis, staging, and monitoring the response to therapy.

Future research in this area will involve the synthesis and preclinical evaluation of novel radiolabeled indazole analogues. This will include studies to assess their binding affinity and selectivity for their intended targets, as well as their pharmacokinetic properties and in vivo imaging characteristics.

Q & A

Basic: What are the established synthetic methodologies for 3-Iodo-1H-indazol-5-ol?

Methodological Answer:

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or halogenation reactions. For example:

- CuAAC Approach : Dissolve the indazole precursor (e.g., 3-(2-azidoethyl)-1H-indazol-5-ol) in a PEG-400:DMF (2:1) solvent system, add CuI catalyst and an aryl alkyne (e.g., 4-ethynylanisole), and stir under nitrogen for 12 hours. Extract with ethyl acetate, dry with Na₂SO₄, and purify via column chromatography (70:30 EtOAc:hexanes) .

- Iodination : Direct iodination using N-iodosuccinimide (NIS) in DMF or acetic acid at controlled temperatures (0–50°C), followed by recrystallization or flash chromatography .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, characteristic peaks for the indazole core include δ 8.6–8.4 ppm (NH protons) and δ 124–127 ppm (aromatic carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., FAB-HRMS m/z 335.1512 [M+H]) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity (e.g., Rf = 0.49 in 70:30 EtOAc:hexanes) .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in EtOAc. Insoluble in hexanes or water .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent iodine dissociation or oxidation. Avoid prolonged exposure to light .

Advanced: How can synthesis yields be optimized for this compound derivatives?

Methodological Answer:

- Catalyst Screening : Replace CuI with CuBr·SMe₂ or Ru-based catalysts to enhance regioselectivity in cycloadditions .

- Solvent Optimization : Test alternative solvents (e.g., THF:water mixtures) to improve reaction kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to <1 hour while maintaining yields >80% .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing indazole NH from solvent protons) .

- Elemental Analysis : Validate purity if HRMS shows adducts (e.g., %C deviation >0.3% indicates impurities) .

- X-ray Crystallography : Resolve ambiguities using SHELXL for small-molecule refinement (e.g., confirming iodine positioning) .

Advanced: What computational strategies predict the reactivity or bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites for further functionalization .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on indazole scaffolds .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

- In Vitro Screening : Test against cancer cell lines (e.g., MTT assay on HeLa cells) with IC₅₀ determination .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion in cytochrome P450 studies) .

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) to assess half-life and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.